2-bromo-2,2-difluoro-N,N-dimethylacetamide
Overview
Description
2-bromo-2,2-difluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6BrF2NO It is characterized by the presence of bromine and fluorine atoms attached to an acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of 2,2-difluoro-N,N-dimethylacetamide with a brominating agent. One common method is the bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominating agent is added slowly to the reaction mixture to control the rate of reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2,2-difluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form 2,2-difluoro-N,N-dimethylacetamide.
Oxidation: Oxidative reactions can lead to the formation of different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Products include 2,2-difluoro-N,N-dimethylacetamide derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 2,2-difluoro-N,N-dimethylacetamide.
Oxidation: Products vary depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
2-bromo-2,2-difluoro-N,N-dimethylacetamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-2,2-difluoro-N,N-dimethylacetamide involves its interaction with nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the acetamide structure .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethylacetamide: Similar structure but lacks the fluorine atoms.
Ethyl bromodifluoroacetate: Contains a similar bromodifluoro group but has an ethyl ester instead of an acetamide.
2,2-difluoro-N,N-dimethylacetamide: Lacks the bromine atom.
Uniqueness
2-bromo-2,2-difluoro-N,N-dimethylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-bromo-2,2-difluoro-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYXKWACJEHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(F)(F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.